8-methoxy-2-oxo-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide
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Overview
Description
8-methoxy-2-oxo-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. The presence of the trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a compound of interest in various fields of research.
Mechanism of Action
Target of Action
GNF-Pf-2716, also known as 8-methoxy-2-oxo-N-(3-(trifluoromethyl)phenyl)-2H-chromene-3-carboxamide, primarily targets the PfMFR3 . PfMFR3 is an orphan apicomplexan transporter predicted to encode a member of the major facilitator superfamily (MFS) .
Mode of Action
The compound interacts with its target, PfMFR3, and induces resistance to certain antimalarial compounds . It is suggested that PfMFR3 plays roles in mitochondrial transport as well as drug resistance for clinically relevant antimalarials that target the mitochondria .
Biochemical Pathways
It is known that the compound affects the function of pfmfr3, which is involved in mitochondrial transport . This could potentially impact various mitochondrial processes and pathways.
Pharmacokinetics
Pharmacokinetics refers to how a drug is absorbed, distributed, metabolized, and excreted from the body . Without specific studies on GNF-Pf-2716, it’s difficult to provide detailed information on its ADME properties and their impact on bioavailability.
Result of Action
The action of GNF-Pf-2716 results in decreased sensitivity to certain antimalarial compounds . This suggests that the compound may have a role in modulating drug resistance in malaria parasites.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxy-2-oxo-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 8-methoxy-2H-chromen-2-one with 3-(trifluoromethyl)aniline in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters. The scalability of the synthesis process is crucial for industrial applications, and methods such as flow chemistry may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
8-methoxy-2-oxo-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 8-hydroxy-2-oxo-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide.
Reduction: Formation of 8-methoxy-2-hydroxy-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
8-methoxy-2-oxo-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials with enhanced chemical and thermal stability
Comparison with Similar Compounds
Similar Compounds
Coumarin derivatives: Similar in structure but lack the trifluoromethyl group.
Flavonoids: Share the chromene core but have different substituents.
Benzopyran derivatives: Structurally related but with variations in functional groups.
Uniqueness
The presence of the trifluoromethyl group in 8-methoxy-2-oxo-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide distinguishes it from other similar compounds. This group enhances its chemical stability, lipophilicity, and biological activity, making it a unique and valuable compound for research and development .
Properties
IUPAC Name |
8-methoxy-2-oxo-N-[3-(trifluoromethyl)phenyl]chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3NO4/c1-25-14-7-2-4-10-8-13(17(24)26-15(10)14)16(23)22-12-6-3-5-11(9-12)18(19,20)21/h2-9H,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYTYXGKPYOPKJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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